4-Iodobenzonitrile

Vue d'ensemble

Description

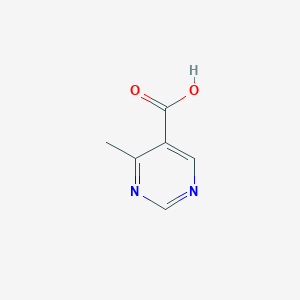

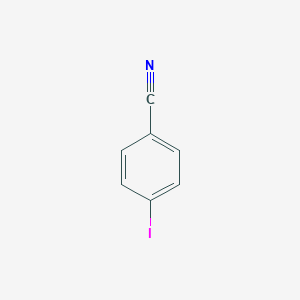

4-Iodobenzonitrile is used in organic synthesis and as a catalytic agent and petrochemical additive . It has a molecular formula of C7H4IN .

Synthesis Analysis

4-Iodobenzonitrile can be synthesized from 4-Bromobenzonitrile via a photo-induced aromatic Finkelstein iodination reaction .Molecular Structure Analysis

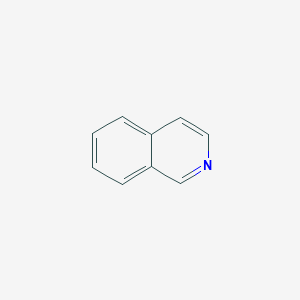

The molecular structure of 4-Iodobenzonitrile consists of a benzene ring with an iodine atom and a nitrile group attached. The average mass is 229.018 Da and the monoisotopic mass is 228.938828 Da .Chemical Reactions Analysis

4-Iodobenzonitrile can be used in the synthesis of various compounds. For example, it can be used to synthesize ethyl-4’-cyano-4-nitro[1,1’-biphenyl]-2-carboxylate and 2-(4-cyanophenyl)tellurophene via a multi-step reaction process .Physical And Chemical Properties Analysis

4-Iodobenzonitrile has a density of 1.9±0.1 g/cm3, a boiling point of 271.6±23.0 °C at 760 mmHg, and a flash point of 118.0±22.6 °C. It has a molar refractivity of 44.2±0.4 cm3, a polar surface area of 24 Å2, and a molar volume of 119.7±5.0 cm3 .Applications De Recherche Scientifique

Synthesis of Biphenyl Compounds

It is used in the synthesis of ethyl-4′-cyano-4-nitro [1,1′-biphenyl]-2-carboxylate, a multi-step reaction process that highlights its utility in complex organic synthesis .

Stille Coupling Reactions

4-Iodobenzonitrile is a precursor in Stille coupling reactions to produce compounds like 2-(4-cyanophenyl)tellurophene and 2,5-bis(4-cyanophenyl)tellurophene .

Halogen Bonding Studies

The crystal structure of 4-Iodobenzonitrile features halogen bonding, which is significant for understanding molecular interactions and designing new materials .

Safety and Hazards

Mécanisme D'action

Target of Action

4-Iodobenzonitrile is a chemical compound used in various organic synthesis processes . .

Mode of Action

The mode of action of 4-Iodobenzonitrile is primarily through its role as a reactant in organic synthesis. It participates in reactions such as Stille coupling , contributing to the formation of complex organic compounds.

Biochemical Pathways

4-Iodobenzonitrile is involved in the synthesis of various organic compounds. For instance, it is used in the synthesis of ethyl-4′-cyano-4-nitro[1,1′-biphenyl]-2-carboxylate and 2-(4-cyanophenyl)tellurophene . These compounds may participate in various biochemical pathways, depending on their specific structures and properties.

Result of Action

The result of 4-Iodobenzonitrile’s action is the formation of complex organic compounds through various synthesis reactions . The specific molecular and cellular effects would depend on the properties of the synthesized compounds.

Propriétés

IUPAC Name |

4-iodobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4IN/c8-7-3-1-6(5-9)2-4-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKDXPVXJWTSRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062819 | |

| Record name | Benzonitrile, 4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodobenzonitrile | |

CAS RN |

3058-39-7 | |

| Record name | 4-Iodobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3058-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 4-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003058397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Iodobenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 4-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzonitrile, 4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is unique about the crystal structure of 4-iodobenzonitrile and how does it respond to pressure?

A1: 4-Iodobenzonitrile crystallizes in a monoclinic structure (space group I2/a) characterized by chains of molecules linked through C≡N···I halogen bonds. [] These chains are further stabilized by CH···I, CH···N, and π-stacking interactions. [] Interestingly, the halogen bond demonstrates remarkable robustness under pressure, being the least compressible interaction in the structure. [] While the crystal structure remains stable up to 5.0 GPa, a transition to a triclinic phase (P1¯) occurs at 5.5 GPa, driven by strain relief in the π∙∙∙π interactions. [] This transition significantly impacts the crystal's optical properties, causing darkening and reduced transmittance. []

Q2: How does the halogen bond in 4-iodobenzonitrile contribute to the mechanical properties of its crystals?

A2: The strength and flexibility of the C-I...N≡C halogen bond directly influence the mechanical properties of 4-iodobenzonitrile crystals. [] While strong in its linear conformation, this bond becomes significantly destabilized upon deviation from linearity, leading to brittleness. [] This contrasts with 4-bromobenzonitrile and 4-chlorobenzonitrile, which exhibit elastic and plastic bending, respectively, due to the more forgiving nature of their halogen bonds upon bending. []

Q3: Can 4-iodobenzonitrile be used to enhance the luminescent properties of other organic materials?

A3: Yes, 4-iodobenzonitrile has shown promise in enhancing the phosphorescence of specific organic molecules. For instance, doping the non-luminous 4-iodobenzonitrile crystal matrix with iodo difluoroboron dibenzoylmethane (I-BF2dbm-R) derivatives leads to the formation of halogen bonds between the cyano group of the matrix and the iodine atom of the dopant. [] This interaction restricts non-radiative decay pathways and boosts spin-orbit coupling, resulting in doped crystals exhibiting remarkably efficient room-temperature phosphorescence. []

Q4: How does 4-iodobenzonitrile participate in palladium-catalyzed reactions?

A4: 4-Iodobenzonitrile serves as an effective initiator in palladium-catalyzed Suzuki–Miyaura catalyst-transfer condensation polymerization (CTCP). [] Specifically, reacting 4-iodobenzonitrile with an AmPhos Pd precatalyst generates an initiator in situ. [] This initiator facilitates the controlled polymerization of monomers like thiophene and fluorene, ultimately yielding polymers with well-defined structures and controlled molecular weights. []

Q5: Can the reactivity of 4-iodobenzonitrile be exploited for the synthesis of other fluorinated compounds?

A5: Research indicates that reactions of pentafluorobenzonitrile often lead to the displacement of the 4-fluorine atom. [] This reactivity pattern suggests that substituting the 4-fluorine atom in pentafluorobenzonitrile with iodine could offer a strategic pathway to synthesize diverse tetrafluoro-4-iodobenzonitrile derivatives.

Q6: What are the potential applications of 4-iodobenzonitrile in analytical chemistry?

A6: 4-Iodobenzonitrile shows potential as a derivatization reagent in chromatographic techniques. For instance, it can react with L-p-boronophenylalanine in blood samples via Suzuki coupling, enabling the detection and quantification of this important biomarker. []

Q7: How can computational chemistry contribute to the understanding of 4-iodobenzonitrile?

A7: Computational techniques like PIXEL calculations have been instrumental in analyzing the energetic contributions of different intermolecular interactions in 4-iodobenzonitrile crystals under pressure. [] These calculations provide valuable insights into the driving forces behind pressure-induced phase transitions and the stability of different crystallographic arrangements. [] Additionally, DFT calculations can be employed to study the strength and geometry of C-X...N≡C halogen bonds, providing a deeper understanding of their role in crystal structure and properties. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.